3-(2-Methyl-9-oxo-9H-thioxanthen-4-YL)propanoic acid
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Overview
Description
3-(2-Methyl-9-oxo-9H-thioxanthen-4-yl)propanoic acid is a chemical compound belonging to the thioxanthenone family. Thioxanthenones are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-9-oxo-9H-thioxanthen-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylthioxanthone with propanoic acid under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-9-oxo-9H-thioxanthen-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(2-Methyl-9-oxo-9H-thioxanthen-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthenone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-9-oxo-9H-thioxanthen-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorothioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
- 2,4-Diethyl-9H-thioxanthen-9-one
- Ethyl 9-oxo-9H-thioxanthene-2-carboxylate
- [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid
Uniqueness
3-(2-Methyl-9-oxo-9H-thioxanthen-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
105918-58-9 |
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Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(2-methyl-9-oxothioxanthen-4-yl)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10-8-11(6-7-15(18)19)17-13(9-10)16(20)12-4-2-3-5-14(12)21-17/h2-5,8-9H,6-7H2,1H3,(H,18,19) |
InChI Key |
ZUZUFSFBZBIEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CCC(=O)O |
Origin of Product |
United States |
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